![molecular formula C9H14F2O B2405962 [(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol CAS No. 2503155-19-7](/img/structure/B2405962.png)

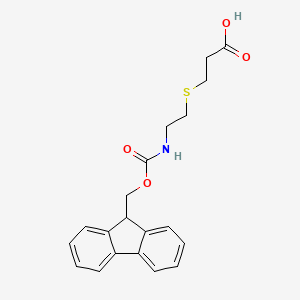

[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

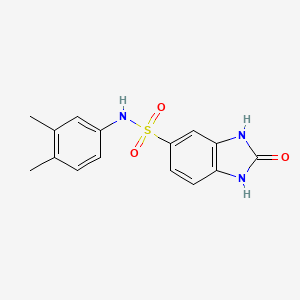

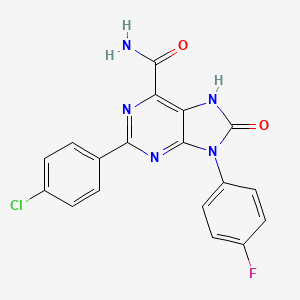

Description

The compound “[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol” is a type of spiro compound . Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .

Scientific Research Applications

Methanol Production and Applications

Methanol, a simple alcohol, is a versatile chemical compound used as a building block for more complex chemicals like acetic acid and methylamines. Its synthesis from CO2 and H2 presents a method for reducing CO2 emissions. Additionally, methanol is considered a promising clean-burning fuel with high octane number, useful in energy storage and hydrogen conservation (Dalena et al., 2018).

Chiral Bridged Azepanes Synthesis

[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol is involved in the synthesis of chiral-bridged azepanes. These compounds are synthesized using reactions like Mitsunobu or mesylation conditions and have applications in stereoselective organic synthesis (Wojaczyńska et al., 2012).

Fuel and Engine Performance

Methanol, including its derivatives, has been studied for its potential in enhancing engine performance and reducing emissions. For instance, using methanol in high compression ratio engines can increase efficiency and reduce emissions like CO, CO2, and NOx (Çelik et al., 2011).

Catalysis and Chemical Reactions

Methanol and its derivatives play a role in catalytic reactions. For example, methanol adsorption and desorption on metal oxide catalysts like ceria nanocrystals have been studied to understand surface site characteristics (Wu et al., 2012).

Photolysis and Organic Synthesis

In photolysis studies, derivatives of methanol have been used to understand the formation of different organic compounds. This research is fundamental in developing new methods for organic synthesis (Yates & Helferty, 1983).

Autoignition Characteristics in Fuels

The autoignition behavior of alcohol fuels, including methanol, has been studied to improve octane blending components for modern gasoline engine technologies (Yates et al., 2010).

Future Directions

Spiro compounds have shown significant potential in medicinal chemistry, with numerous biological activities attributed to their versatility and structural similarity to important pharmacophore centers . Future research may focus on further exploring the potential applications of these compounds in various fields, including as potential antioxidant drugs .

Properties

IUPAC Name |

[(3S,8R)-2,2-difluorospiro[2.5]octan-8-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O/c10-9(11)6-8(9)4-2-1-3-7(8)5-12/h7,12H,1-6H2/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJWKXSNWHWPAX-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC2(F)F)C(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]2(CC2(F)F)[C@@H](C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2405880.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2405883.png)

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2405889.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide](/img/structure/B2405898.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2405899.png)

![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2405900.png)

![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2405901.png)